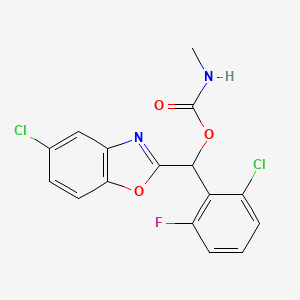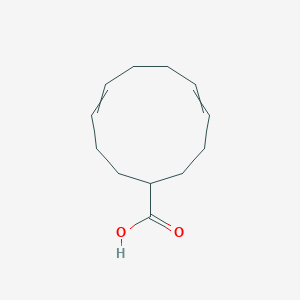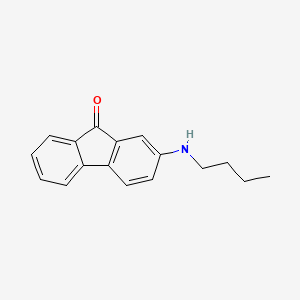
Hexyl(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(triphenyl)stannane is an organotin compound characterized by the presence of a hexyl group and three phenyl groups attached to a tin atom Organotin compounds are known for their versatility in organic synthesis and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with triphenyltin chloride. The reaction typically proceeds as follows:
C6H13MgBr+Ph3SnCl→C6H13SnPh3+MgBrCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where hexylmagnesium bromide is reacted with triphenyltin chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Hexyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to this compound hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Hexyl(triphenyl)stannane has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of hexyl(triphenyl)stannane involves the formation of stannyl radicals, which participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents attached to the tin atom .
Comparison with Similar Compounds
Hexyl(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Hexyl(trimethyl)stannane: Similar to this compound but with different substituents, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of a hexyl group and three phenyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
103047-76-3 |
|---|---|
Molecular Formula |
C24H28Sn |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
hexyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C6H13.Sn/c3*1-2-4-6-5-3-1;1-3-5-6-4-2;/h3*1-5H;1,3-6H2,2H3; |
InChI Key |
OKIQYIYRRMGUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

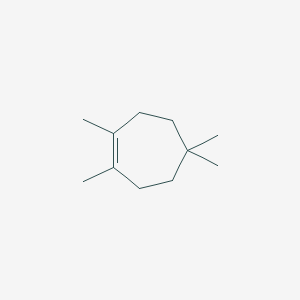

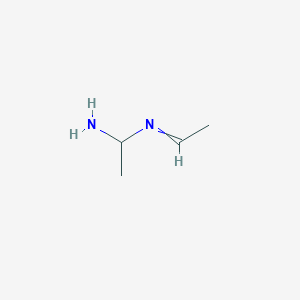
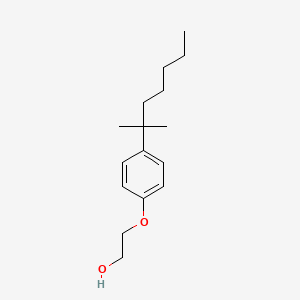
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

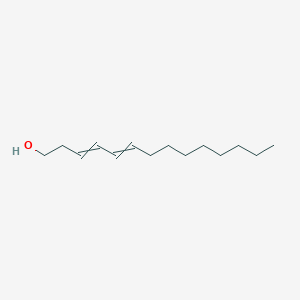
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
